Cimifugin vs. PGCN and GML: Marked Dose-Dependent Antipyretic, Analgesic, and Anti-inflammatory Activity Superiority
In a head-to-head pharmacodynamic comparison, cimifugin exerted a marked dose-dependent antipyretic, analgesic, and anti-inflammatory effect, whereas the effects of its glucoside prodrug PGCN were relatively lower, and GML (the conventional quality-control marker) had feeble pharmacodynamic effects [1]. Pharmacokinetic analysis revealed that only cimifugin was detected in plasma after oral administration of cimifugin or PGCN, with drug concentrations in the cimifugin group much higher than in the PGCN group; no components were traced in plasma from GML-treated rats [1].
| Evidence Dimension | In vivo antipyretic, analgesic, and anti-inflammatory pharmacodynamic activity (pyretic animal model, hot plate test, ear edema model) |
|---|---|
| Target Compound Data | Cimifugin: marked dose-dependent antipyretic, analgesic, and anti-inflammatory effect; plasma concentration much higher than PGCN group |
| Comparator Or Baseline | PGCN (prim-O-glucosylcimifugin): relatively lower effects; GML (4'-O-β-D-glucosyl-5-O-methylvisamminol): feeble pharmacodynamic effects with no detectable plasma components |
| Quantified Difference | Rank order: Cimifugin >> PGCN > GML (GML essentially inactive); only cimifugin detectable systemically at substantial concentrations |
| Conditions | In vivo rat models: 2,4-dinitrophenol-induced pyrexia, hot plate analgesia, xylene-induced ear edema; HPLC-MS pharmacokinetic analysis; simulated gastric/intestinal fluid stability studies |
Why This Matters
Procuring PGCN or GML instead of cimifugin results in substantially lower or negligible in vivo pharmacological activity, making cimifugin the only therapeutically relevant entity among these three Saposhnikovia chromones.
- [1] Yang JM, Jiang H, Dai HL, et al. Feeble Antipyretic, Analgesic, and Anti-inflammatory Activities were Found with Regular Dose 4'-O-β-D-Glucosyl-5-O-Methylvisamminol, One of the Conventional Marker Compounds for Quality Evaluation of Radix Saposhnikoviae. Pharmacognosy Magazine. 2017;13(49):168-174. PMID: 28216902. View Source
